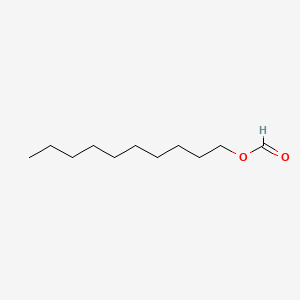

Decyl formate

Vue d'ensemble

Description

Méthodes De Préparation

Le formiate de décyle peut être synthétisé par estérification du décanol (un alcool gras) avec de l'acide formique. La réaction implique généralement l'utilisation d'un catalyseur acide, tel que l'acide sulfurique, pour faciliter le processus d'estérification . Les conditions réactionnelles incluent généralement le chauffage du mélange à une température comprise entre 60 et 80 °C et l'élimination de l'eau formée pendant la réaction pour déplacer l'équilibre vers la formation de l'ester .

En production industrielle, le formiate de décyle peut être produit en utilisant des procédés d'estérification continus, où les réactifs sont continuellement introduits dans un réacteur et le produit est continuellement éliminé. Cette méthode permet une efficacité et un rendement plus élevés par rapport aux procédés discontinus .

Analyse Des Réactions Chimiques

Le formiate de décyle subit diverses réactions chimiques, notamment :

Les réactifs couramment utilisés dans ces réactions comprennent les acides (par exemple, l'acide sulfurique), les bases (par exemple, l'hydroxyde de sodium) et les agents réducteurs (par exemple, LiAlH4) . Les principaux produits formés à partir de ces réactions sont le décanol, l'acide formique et l'acide décanoïque .

Applications de la recherche scientifique

Le formiate de décyle a plusieurs applications de recherche scientifique, notamment :

Mécanisme d'action

Le mécanisme d'action du formiate de décyle implique son interaction avec diverses cibles moléculaires et voies. Dans les réactions biochimiques, le formiate de décyle peut agir comme un substrat pour les estérases, des enzymes qui catalysent l'hydrolyse des esters . Cette réaction d'hydrolyse aboutit à la formation de décanol et d'acide formique, qui peuvent participer à d'autres voies métaboliques .

Applications De Recherche Scientifique

Scientific Research Applications

Decyl formate is utilized in several research areas, including:

Surfactant Research

Due to its surfactant properties, this compound is studied for its behavior in various environments. It aids in understanding the dynamics of surfactants, which are critical in numerous applications such as detergents and emulsifiers. Its ability to reduce surface tension makes it valuable in formulations aimed at enhancing cleaning efficiency.

Membrane Protein Crystallization

This compound serves as a detergent in the crystallization of membrane proteins. This application is crucial for structural biology studies, as it helps stabilize proteins during the crystallization process, facilitating the determination of their structures through X-ray crystallography.

Environmental Chemistry

In environmental studies, this compound is often used as a model compound for researching the biodegradation of surfactants. Understanding how this compound breaks down can provide insights into the environmental impact of surfactants and help develop more eco-friendly alternatives.

Food and Beverage Industry

This compound is also employed as a flavoring agent due to its fruity odor. It enhances the taste and aroma of various food products, particularly in confectionery and beverages. Research indicates that volatiles like this compound are preferred by consumers for their pleasant sensory characteristics, contributing to product quality and consumer acceptance .

Case Study 1: Surfactant Behavior

A study examining the surfactant properties of this compound demonstrated its effectiveness in reducing surface tension compared to traditional surfactants. The results indicated potential applications in developing new cleaning products that are both effective and environmentally friendly.

Case Study 2: Protein Crystallization

In a research project focused on membrane proteins, this compound was used successfully to extract and stabilize target proteins from cell membranes. The resulting crystals were suitable for X-ray analysis, leading to significant advancements in understanding protein structures critical for drug development.

Summary Table of Applications

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Surfactant Research | Studying surfactant behavior | Enhanced cleaning efficiency |

| Membrane Protein Crystallization | Detergent for protein extraction | Facilitates structural biology studies |

| Environmental Chemistry | Model compound for biodegradation studies | Insights into ecological impacts of surfactants |

| Food & Beverage Industry | Flavoring agent | Improves taste and aroma quality |

Mécanisme D'action

The mechanism of action of decyl formate involves its interaction with various molecular targets and pathways. In biochemical reactions, this compound can act as a substrate for esterases, enzymes that catalyze the hydrolysis of esters . This hydrolysis reaction results in the formation of decanol and formic acid, which can further participate in other metabolic pathways .

Comparaison Avec Des Composés Similaires

Le formiate de décyle peut être comparé à d'autres esters d'alcools gras, tels que :

Formiate d'octyle : Similaire au formiate de décyle mais avec une chaîne carbonée plus courte, ce qui entraîne des propriétés physiques et des applications différentes.

Formiate de dodécyle : A une chaîne carbonée plus longue que le formiate de décyle, ce qui conduit à des points d'ébullition plus élevés et à des utilisations différentes dans les applications industrielles.

Formiate d'hexyle : Un autre ester d'alcool gras avec une chaîne carbonée plus courte, utilisé dans différentes applications de saveur et de parfum.

La singularité du formiate de décyle réside dans sa longueur de chaîne carbonée spécifique, qui offre un équilibre entre la volatilité et la stabilité, ce qui le rend approprié pour diverses applications .

Activité Biologique

Decyl formate, a fatty acid ester derived from decanol and formic acid, has garnered attention for its potential biological activities and applications in various fields, including biochemistry, pharmacology, and environmental science. This article delves into the biological activity of this compound, highlighting its mechanisms of action, biochemical pathways, and relevant case studies.

- Chemical Formula : CHO

- Molecular Weight : 186.291 g/mol

- CAS Number : 112-13-8

This compound is characterized by its long hydrophobic alkyl chain, which contributes to its surfactant properties. As a fatty alcohol ester, it plays a significant role in various biochemical processes.

This compound acts primarily through its influence on fatty acid synthesis. It interacts with enzymes involved in the condensation reactions necessary for fatty acid biosynthesis. Notably, it targets 3-oxoacyl-[acyl-carrier-protein] synthase 3 (FabH) , which catalyzes the initial steps of fatty acid synthesis by facilitating the condensation of malonyl-CoA with acyl carrier proteins . The specific activities of this compound include:

- Acetoacetyl-ACP Synthase Activity : Involved in the first condensation reaction of fatty acid synthesis.

- Substrate Specificity : Exhibits a preference for long-chain acyl-CoA substrates, influencing the biosynthesis of mycolic acids in mycobacterial cell walls .

Biochemical Pathways

The biological activity of this compound extends to its role in microbial metabolism. It can serve as a carbon source for certain microorganisms, enhancing their growth and metabolic processes. The hydrolysis of this compound yields formic acid and decanol, which can further participate in various biochemical reactions.

Surfactant Properties

This compound's surfactant properties make it suitable for applications in industrial formulations such as detergents and emulsifiers. Research has shown that it can effectively reduce surface tension, making it valuable in formulations that require enhanced wetting or spreading capabilities .

Antimicrobial Activity

Recent studies have investigated the antimicrobial potential of this compound against various pathogens. For instance, its efficacy was tested against Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects . The compound's ability to disrupt microbial membranes is attributed to its surfactant nature.

| Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

Environmental Applications

In environmental chemistry, this compound has been studied for its biodegradability and potential as a model compound for assessing surfactant degradation in aquatic environments. Its breakdown products can serve as indicators of microbial activity and ecosystem health .

Propriétés

IUPAC Name |

decyl formate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2/c1-2-3-4-5-6-7-8-9-10-13-11-12/h11H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCLJZFLDSCTULJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7063897 | |

| Record name | Formic acid, decyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5451-52-5 | |

| Record name | Formic acid, decyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5451-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decyl formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005451525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decyl formate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07650 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Decyl formate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21821 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Formic acid, decyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Formic acid, decyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decyl formate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.256 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DECYL FORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3X2P7V6YF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.